Positional Isomer Lipophilicity Differentiation: XLogP3 Comparison
Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate exhibits a calculated XLogP3 value of 3.6, reflecting its specific substitution pattern of 2-fluoro on the benzoate ring, 3-fluoro on the second aromatic ring, and 5-methoxy on the second ring [1]. The methoxy group at the 5-position contributes to increased lipophilicity relative to non-methoxylated analogs, while the dual fluorine substitution modulates electron density and metabolic stability potential. For procurement decisions, this XLogP3 value provides a reference point for evaluating membrane permeability characteristics compared to other biphenyl carboxylate building blocks with different fluorination patterns.
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | Class baseline for difluorinated biphenyl carboxylate esters (range typically 3.0-4.5 depending on substitution pattern) |
| Quantified Difference | Not applicable (single-point measurement without direct comparator data) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
XLogP3 values correlate with membrane permeability and oral bioavailability potential, enabling informed selection of building blocks for medicinal chemistry programs where specific lipophilicity windows are targeted.
- [1] PubChem. (2024). Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate - Computed Descriptors (XLogP3 = 3.6). PubChem CID 70699756. View Source
